![molecular formula C18H18N2O4S2 B2970268 3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 922955-17-7](/img/structure/B2970268.png)
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide, also known as PMSF, is a chemical compound that has gained significant attention in scientific research due to its various applications in biochemistry and molecular biology. PMSF is a protease inhibitor that is commonly used in laboratory experiments to prevent the degradation of proteins during purification and analysis.
Scientific Research Applications
Synthesis of β-Keto Sulfones
The sulfonyl and carbonyl functional groups present in the compound make it a valuable precursor for the synthesis of β-keto sulfones . These are versatile building blocks in organic synthesis, allowing for the creation of various carbocyclic and heterocyclic compounds. The compound’s structure facilitates the direct construction of β-keto sulfones using a variety of keto and sulfonyl precursors .
Development of Antibacterial Agents
The thiazol moiety of the compound is structurally similar to bioisosteres of salicylidene acylhydrazides, which are known to inhibit type III secretion in Gram-negative bacteria. This inhibition is crucial as it disarms pathogenic bacteria, allowing the host immune system to clear the infection. Therefore, derivatives of this compound could be synthesized and evaluated as potential antibacterial agents .
Inhibition of Type III Secretion System
Expanding on its antibacterial applications, the compound could be used to develop inhibitors of the type III secretion system (T3SS). T3SS is used by several pathogens to inject toxins into host cells. Inhibitors based on the compound’s structure could disarm pathogens like Yersinia spp., Shigella spp., and Salmonella spp., which rely on T3SS to establish infections .
Photoredox Transformations
The compound’s sulfonyl group can participate in photoredox transformations, a promising area of research in organic chemistry. These transformations are essential for constructing complex molecules through radical intermediates, and the compound could serve as a substrate for developing new photoredox catalysis methods .
Electrochemical Synthesis Methods
Similarly, the compound’s functional groups make it suitable for electrochemical synthesis methods. These methods are gaining attention for their efficiency and sustainability in organic synthesis. The compound could be used to explore new electrochemical pathways for constructing β-keto sulfones .
Synthesis of Heterocyclic Compounds
Lastly, the compound’s active methylene moiety is reactive towards nucleophilic addition, making it a candidate for synthesizing various heterocyclic compounds. These compounds have widespread applications in pharmaceuticals and agrochemicals, and the compound could be used to develop new synthetic routes for heterocycles .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been reported to undergo processes such as excited state intramolecular proton transfer (esipt), which can influence their interaction with biological targets .
Biochemical Pathways
It’s worth noting that similar compounds have been used in various chemical reactions, such as the protodeboronation of pinacol boronic esters .
Result of Action
Similar compounds have been reported to exhibit photophysical phenomena and have been used in optoelectronics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds .
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESUUVRDLCWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)
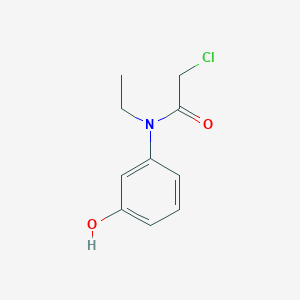
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)
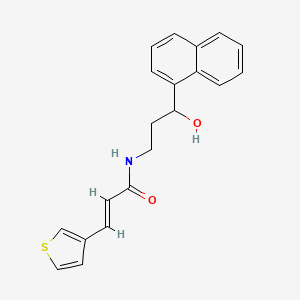
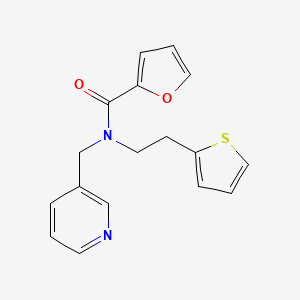

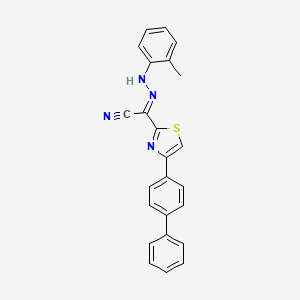
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
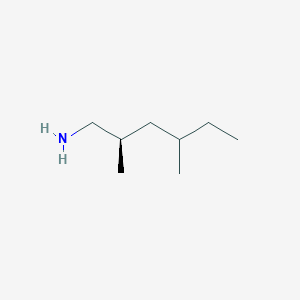
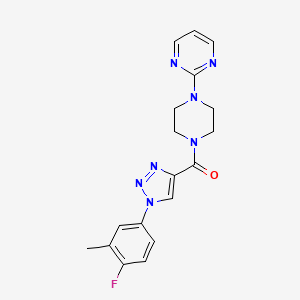
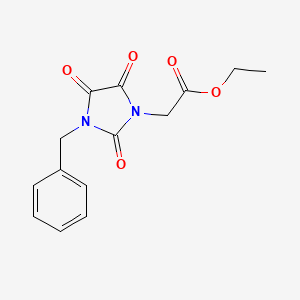
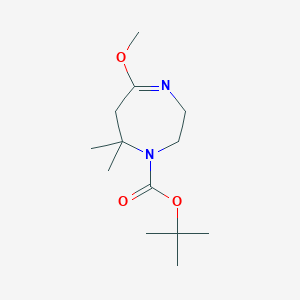
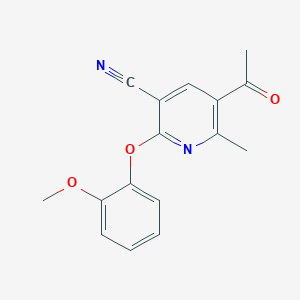
![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)